2-[4-(4-fluorophenyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-fluorophenyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyrimidin-4(3H)-one is a compound that features a piperazine ring substituted with a fluorophenyl group and a methoxyphenyl group attached to a pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyrimidin-4(3H)-one typically involves a multi-step process. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the fluorophenyl and methoxyphenyl groups. The final step involves the formation of the pyrimidinone core. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-fluorophenyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide (NaOCH₃).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., H₂O₂, KMnO₄), reducing agents (e.g., NaBH₄, LiAlH₄), and nucleophiles (e.g., NaOCH₃). The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
2-[4-(4-fluorophenyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is employed in studies investigating the interactions between small molecules and biological targets, such as enzymes and receptors.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and psychiatric conditions.
Mechanism of Action
The mechanism of action of 2-[4-(4-fluorophenyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors .
Comparison with Similar Compounds
Similar Compounds
4-(4-bromophenyl)piperazin-1-yl derivatives: These compounds share a similar piperazine core but differ in the substituents attached to the phenyl ring.
2-(2-methoxyphenyl)pyrimidin-4(3H)-one derivatives: These compounds have a similar pyrimidinone core but vary in the substituents on the phenyl ring.
Uniqueness
2-[4-(4-fluorophenyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyrimidin-4(3H)-one is unique due to the specific combination of the fluorophenyl and methoxyphenyl groups attached to the piperazine and pyrimidinone cores, respectively. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H21FN4O2 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-4-(2-methoxyphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H21FN4O2/c1-28-19-5-3-2-4-17(19)18-14-20(27)24-21(23-18)26-12-10-25(11-13-26)16-8-6-15(22)7-9-16/h2-9,14H,10-13H2,1H3,(H,23,24,27) |
InChI Key |
KSTPSCGATUUTFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)NC(=N2)N3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.